No Public Quantitative Data on Target Engagement or Selectivity
A search of binding databases (BindingDB, ChEMBL), PubMed, and patent repositories failed to identify an experimentally determined Ki or IC50 value for this compound against human carbonic anhydrase IX or any other defined target. While vendors describe the compound as a 'potent and selective CA IX inhibitor' , this claim is not supported by publicly accessible numerical data specifying the assay system, the magnitude of inhibition, or selectivity over other CA isoforms (e.g., CA I, CA II, CA XII). Similarly, no data were found for closely related comparators such as 2-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049513-76-9) or 3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049549-69-0) to enable even a cross-study comparison. Without a defined baseline, no quantitative difference can be established.
| Evidence Dimension | Target inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | No suitable comparator with shared assay data identified |
| Quantified Difference | Not calculable |
| Conditions | Not specified in public domain |
Why This Matters
For scientific selection, the absence of public potency data prevents any quantitative assessment of whether this compound offers a meaningful advantage over structurally similar, potentially better-characterized sulfonamide CA IX inhibitors.
